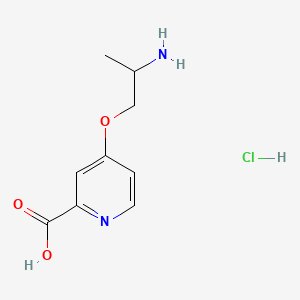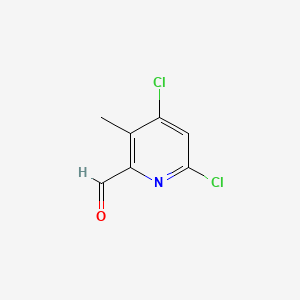![molecular formula C18H22N4O4 B15301657 2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)
2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(ethylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(ethylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method involves the reaction of isoindole-1,3-dione with a piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(ethylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(ethylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(ethylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of pro-inflammatory cytokines and modulation of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-4-[(2-oxo-2-piperazin-1-ylethyl)amino]isoindole-1,3-dione
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(ethylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione exhibits unique structural features that enhance its reactivity and potential biological activity. Its specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H22N4O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(ethylamino)propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c1-2-19-8-3-9-20-11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)21-16(14)24/h4-5,10,14,19-20H,2-3,6-9H2,1H3,(H,21,23,24) |
InChI Key |
VJVIQOZLQKCJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B15301605.png)










